molecular formula C10H13N3O2S B11999998 [(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea CAS No. 6292-09-7

[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea

Cat. No.: B11999998
CAS No.: 6292-09-7
M. Wt: 239.30 g/mol
InChI Key: AAYZMMZOBZXAFS-WUXMJOGZSA-N
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Description

2,3-Dimethoxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H13N3O2S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and pharmacological properties .

Preparation Methods

2,3-Dimethoxybenzaldehyde thiosemicarbazone is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

2,3-Dimethoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethoxybenzaldehyde thiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that thiosemicarbazone derivatives exhibit significant anticancer activity, making them potential candidates for drug development.

    Industry: It is used in the synthesis of other organic compounds and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 2,3-dimethoxybenzaldehyde thiosemicarbazone involves its interaction with cellular targets. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

2,3-Dimethoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

    3,4-Dimethoxybenzaldehyde thiosemicarbazone: Similar in structure but with different substitution patterns on the benzaldehyde ring.

    4-Methoxybenzaldehyde thiosemicarbazone: Lacks the additional methoxy group, leading to different chemical and biological properties.

    Benzaldehyde thiosemicarbazone: The simplest form, without any methoxy groups

The uniqueness of 2,3-dimethoxybenzaldehyde thiosemicarbazone lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

CAS No.

6292-09-7

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

[(E)-(2,3-dimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H13N3O2S/c1-14-8-5-3-4-7(9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+

InChI Key

AAYZMMZOBZXAFS-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=S)N

Origin of Product

United States

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